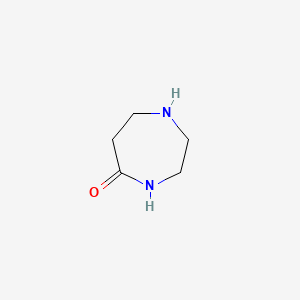
1,4-Diazepan-5-one
描述
1,4-Diazepan-5-one: is a seven-membered heterocyclic compound containing two nitrogen atoms and one ketone group. It is a cyclic ketone with the molecular formula C5H10N2O and a molecular weight of 114.15 g/mol
作用机制
Target of Action
The primary targets of 1,4-Diazepan-5-one are believed to be specific enzymes, such as Monoamine Oxidase (MAO) and Acetylcholinesterase (AChE) . These enzymes play crucial roles in the nervous system. MAO is involved in the breakdown of neurotransmitters, while AChE is responsible for terminating synaptic transmission by hydrolyzing the neurotransmitter acetylcholine.
Mode of Action
This compound interacts with its targets, MAO and AChE, resulting in their inhibition . This inhibition of enzyme activity can lead to an increase in the levels of certain neurotransmitters in the brain, potentially altering neural signaling and leading to various biochemical effects.
Biochemical Pathways
The inhibition of MAO and AChE by this compound affects the biochemical pathways involving these enzymes. The inhibition of MAO can lead to increased levels of neurotransmitters such as norepinephrine, serotonin, and dopamine. Similarly, the inhibition of AChE can result in increased levels of acetylcholine. These changes can have downstream effects on neural signaling and synaptic transmission .
Pharmacokinetics
It is known that the compound is a cyclic ketone featuring a five-membered ring structure . It possesses a colorless and odorless nature, and it exhibits slight solubility in water . More research is needed to fully elucidate the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound and their impact on its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action are primarily due to its inhibitory effects on MAO and AChE. By inhibiting these enzymes, this compound can alter the levels of certain neurotransmitters in the brain, potentially affecting neural signaling and synaptic transmission . .
生化分析
Biochemical Properties
1,4-Diazepan-5-one plays a significant role in various biochemical reactions. It has been studied for its potential as a catalyst in synthesizing compounds such as β-lactams, β-amino acids, and β-keto esters . Additionally, this compound exhibits inhibitory effects on enzymes like monoamine oxidase (MAO) and acetylcholinesterase (AChE) . These interactions suggest that this compound can modulate enzyme activity, leading to diverse biochemical effects.
Cellular Effects
This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. By inhibiting enzymes such as monoamine oxidase and acetylcholinesterase, this compound can alter neurotransmitter levels, impacting neuronal function and communication . These effects highlight the compound’s potential in modulating cellular activities and its relevance in neurochemical research.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific enzymes, leading to their inhibition. For instance, the compound binds to the active sites of monoamine oxidase and acetylcholinesterase, preventing their normal enzymatic activity . This inhibition results in altered levels of neurotransmitters, which can have various downstream effects on cellular function and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may diminish over extended periods . Understanding these temporal effects is essential for designing experiments and interpreting results accurately.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition and modulation of neurotransmitter levels. At higher doses, this compound can cause toxic or adverse effects, including disruptions in cellular function and metabolic processes . Identifying the optimal dosage is crucial for maximizing the compound’s therapeutic potential while minimizing risks.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites. These interactions can influence metabolic flux and alter metabolite levels within cells . Understanding the metabolic pathways of this compound is essential for elucidating its biochemical effects and potential therapeutic applications.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes . These interactions can affect the compound’s localization and accumulation, influencing its overall activity and function.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms ensure that this compound exerts its effects in the appropriate cellular context, enhancing its efficacy and specificity.
准备方法
Synthetic Routes and Reaction Conditions: 1,4-Diazepan-5-one can be synthesized through several methods. One common approach involves the conversion of piperidine-4-ones into 1,4-diazepan-5-ones under microwave irradiation using a silica gel-supported sodium bisulfate catalyst. This method involves treating 2,6-diarylpiperidin-4-ones with hydroxylamine hydrochloride under microwave irradiation, resulting in high yields of 1,4-diazepan-5-ones .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis and environmentally friendly catalysts is preferred to enhance efficiency and reduce environmental impact .
化学反应分析
Types of Reactions: 1,4-Diazepan-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes and other derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding amines.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed:
Oxidation: Oximes and other oxidized derivatives.
Reduction: Amines and reduced derivatives.
Substitution: Various substituted diazepan-5-one derivatives.
科学研究应用
1,4-Diazepan-5-one has several promising applications in scientific research:
相似化合物的比较
1,4-Diazepan-7-one: Another seven-membered diazepine with similar structural features.
1,3,6-Trisubstituted 1,4-Diazepan-7-ones: These compounds are known for their inhibitory effects on human KLK7 and have been studied for their potential therapeutic applications.
1,4-Diazepane Linked Piperidine Derivatives: These compounds have shown significant antimicrobial activity and are used in various biological studies.
Uniqueness: 1,4-Diazepan-5-one is unique due to its specific structural configuration, which allows it to interact with a wide range of molecular targets
属性
IUPAC Name |
1,4-diazepan-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O/c8-5-1-2-6-3-4-7-5/h6H,1-4H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPPLBCQXWDBQFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCNC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50371954 | |
| Record name | 1,4-diazepan-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50371954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34376-54-0 | |
| Record name | 1,4-diazepan-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50371954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-Diazepan-5-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(5Z)-5-[(4-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B1224530.png)
![(5Z)-5-{(2E)-3-[4-(dimethylamino)phenyl]prop-2-en-1-ylidene}-1-(3,5-dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B1224531.png)
![4-Amino-5-[(4-methylphenyl)-oxomethyl]-2-(prop-2-enylamino)-3-thiophenecarbonitrile](/img/structure/B1224533.png)
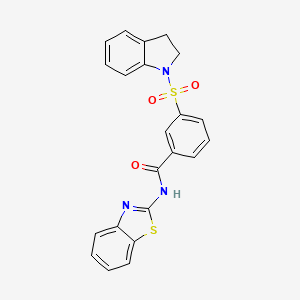
![[4-Chloro-6-(propan-2-ylamino)-1,3,5-triazin-2-yl]-[(1,1,3-trioxo-1,2-benzothiazol-2-yl)methyl]cyanamide](/img/structure/B1224536.png)
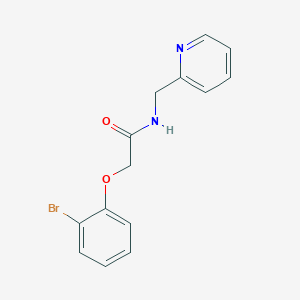
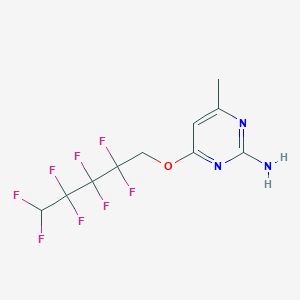
![ethyl 2-[(5Z)-5-[(2-hydroxy-3-nitrophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B1224541.png)
![N-butyl-N-methyl-2-benzo[cd]indolamine](/img/structure/B1224543.png)
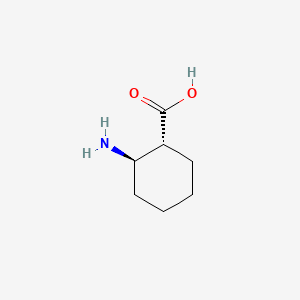
![N-(3-chlorophenyl)-2-[[2-(2-pyridinyl)-2,3-dihydro-1,3,4-thiadiazol-5-yl]thio]acetamide](/img/structure/B1224547.png)
![2-fluoro-N-[2,2,2-trichloro-1-[[(4-methoxy-2-nitroanilino)-sulfanylidenemethyl]amino]ethyl]acetamide](/img/structure/B1224549.png)
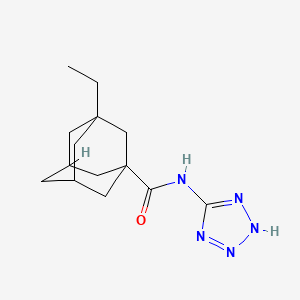
![1-(3,4-Dichlorophenyl)sulfonyl-4-[3-[(4-methyl-1,2,4-triazol-3-yl)thio]-4-nitrophenyl]piperazine](/img/structure/B1224552.png)
